molecular formula C9H15N3O2 B2594346 [5-(Morpholinomethyl)isoxazol-3-yl]methylamine CAS No. 893748-66-8

[5-(Morpholinomethyl)isoxazol-3-yl]methylamine

Cat. No.: B2594346
CAS No.: 893748-66-8
M. Wt: 197.238
InChI Key: JJKIQRMZVVZXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Morpholinomethyl)isoxazol-3-yl]methylamine is a substituted isoxazole derivative featuring a morpholine ring attached via a methylene group at the 5-position of the isoxazole core and a primary amine at the 3-position (Figure 1). The morpholine moiety introduces both hydrogen-bonding capacity (via its oxygen atom) and moderate lipophilicity, which may enhance bioavailability and target engagement.

Properties

IUPAC Name

[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c10-6-8-5-9(14-11-8)7-12-1-3-13-4-2-12/h5H,1-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKIQRMZVVZXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Morpholinomethyl)isoxazol-3-yl]methylamine typically involves the reaction of isoxazole derivatives with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-(Morpholinomethyl)isoxazol-3-yl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a lead structure in the development of pharmaceuticals targeting diverse biological pathways. Its potential applications include:

  • Antimicrobial Activity : The isoxazole moiety has been linked to antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Preliminary studies suggest that [5-(Morpholinomethyl)isoxazol-3-yl]methylamine may inhibit cancer cell proliferation, indicating its potential as an anticancer drug.
  • Neuroprotective Effects : The compound's ability to interact with neurological pathways positions it as a candidate for treating neurodegenerative diseases.

The biological activity of this compound is primarily assessed through in vitro assays. These studies focus on:

  • Cell Viability : Evaluating the compound's effects on various cancer cell lines and normal cells to determine its cytotoxicity and therapeutic window.
  • Target Engagement : Investigating how the compound interacts with specific biological targets, such as enzymes or receptors involved in disease processes.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, each offering varying degrees of yield and purity. Common synthetic strategies include:

  • Condensation Reactions : Combining isoxazole derivatives with morpholine-containing reagents.
  • Functional Group Modifications : Altering functional groups to enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of [5-(Morpholinomethyl)isoxazol-3-yl]methylamine involves its interaction with specific molecular targets and pathways. The isoxazole ring and morpholinomethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Biological Activity
[5-(Morpholinomethyl)isoxazol-3-yl]methylamine Not Provided Estimated ~210-230 Morpholinomethyl Enhanced solubility via morpholine oxygen
(5-(p-Tolyl)isoxazol-3-yl)methanamine C₁₁H₁₂N₂O 188.23 p-Tolyl High lipophilicity, metabolic stability
[5-(2-Thienyl)isoxazol-3-yl]methylamine HCl C₈H₉N₂OS·HCl 216.69 Thienyl Improved solubility (salt form)
N-((5-(Naphthalen-1-yl)isoxazol-3-yl)methyl)adamantan-1-amine C₂₄H₂₇N₂O 365.49 Adamantane High BBB penetration, antiviral activity
5-Methylisoxazol-3-amine C₄H₆N₂O 98.11 None Building block for synthesis

Key Findings and Implications

  • Morpholinomethyl vs. Aromatic Groups: The morpholine ring balances solubility and lipophilicity, making it advantageous for oral bioavailability compared to purely aromatic (e.g., p-tolyl) or bulky (e.g., adamantane) substituents .
  • Biological Activity: Substituents like adamantane and thienyl show significant antiviral and cytotoxic effects, suggesting that the morpholinomethyl group could be optimized for similar targets with improved selectivity .
  • Synthetic Flexibility : Analogous compounds are synthesized via nucleophilic substitutions or cyclo-condensation reactions, indicating feasible routes for derivatizing the target compound .

Biological Activity

[5-(Morpholinomethyl)isoxazol-3-yl]methylamine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, interactions with various biological targets, and relevant case studies.

  • CAS Number : 893748-66-8
  • Molecular Formula : C10_{10}H14_{14}N4_{4}O
  • Molecular Weight : Approximately 206.24 g/mol

The biological activity of this compound is primarily linked to its interactions with various biological targets. It has shown potential in:

  • Antimicrobial Activity : The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
  • Enzyme Inhibition : Research indicates its role as an enzyme inhibitor, particularly in cancer research, where it disrupts specific signaling pathways essential for tumor growth .

Biological Targets

This compound interacts with several key biological targets:

  • Kinases : Inhibition of kinases involved in cell signaling pathways.
  • Bacterial Efflux Pumps : It has been noted for its ability to block multidrug resistance (MDR) mechanisms in bacteria, enhancing the efficacy of existing antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that the compound significantly enhances the effectiveness of β-lactam antibiotics against resistant strains of Staphylococcus aureus and Klebsiella aerogenes by inhibiting their efflux pumps .
  • Cancer Research :
    • In vitro studies revealed that this compound inhibits the proliferation of cancer cell lines by interfering with critical signaling pathways, specifically targeting kinases involved in cell cycle regulation .
  • Immunotropic Effects :
    • Research on immunotropic effects showed that derivatives of isoxazole compounds can modulate lymphocyte proliferation and cytokine production, indicating potential applications in immunotherapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
IsoxazoleBasic ring structureBroad spectrum antimicrobial activity
MorpholineCyclic amineEnhances solubility and bioavailability
BenzimidazoleFused ring systemKnown for anticancer properties

Q & A

Q. What is the structural and functional significance of [5-(Morpholinomethyl)isoxazol-3-yl]methylamine in multi-targeted kinase inhibitors like AT9283?

Answer : The this compound moiety is a critical structural component of AT9283, a pyrazole-benzimidazole derivative. This group contributes to its role as a multi-kinase inhibitor by enabling interactions with key residues in kinase domains, particularly Syk and Aurora kinases . The morpholine ring enhances solubility and pharmacokinetic properties, while the isoxazole scaffold provides rigidity for target binding. In AT9283, this structural framework allows inhibition of Syk activity (IC₅₀ ≈ 0.5–1.0 μM in mast cells), which is pivotal in IgE-mediated signaling .

Q. Methodological Insight :

  • Structure-Activity Relationship (SAR) Studies : Computational docking and kinase activity assays (e.g., tyrosine kinase inhibition assays) are used to evaluate the compound’s binding affinity .
  • Pharmacokinetic Profiling : Solubility and stability are assessed via HPLC and mass spectrometry .

Q. How is this compound synthesized, and what analytical methods validate its purity?

Answer : The synthesis typically involves coupling a morpholine-substituted isoxazole precursor with a methylamine group via reductive amination or nucleophilic substitution. Key steps include:

Isoxazole Ring Formation : Cyclization of β-diketones with hydroxylamine.

Morpholine Incorporation : Alkylation or Mannich reaction to introduce the morpholinomethyl group .

Q. Validation Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., ¹H/¹³C NMR for morpholine and isoxazole protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₅N₃O₂, exact mass 209.1164).
  • HPLC-Purity Analysis : Ensures ≥95% purity for biological testing .

Advanced Research Questions

Q. How does AT9283 inhibit Syk kinase activity without blocking its phosphorylation in mast cells?

Answer : AT9283 directly inhibits Syk kinase activity (IC₅₀ ≈ 0.58 μM in RBL-2H3 cells) by binding to its ATP-binding pocket, preventing downstream signaling (e.g., LAT and PLCγ1 phosphorylation) without affecting upstream Syk phosphorylation . This paradox arises because Syk phosphorylation (mediated by Lyn/Fyn kinases) is not required for AT9283’s inhibitory action, which targets catalytic activity rather than activation status.

Q. Experimental Evidence :

  • Kinase Assays : In vitro Syk activity assays using purified enzyme and ATP analogs .
  • Western Blotting : Confirms intact Syk phosphorylation (Tyr352) but suppressed LAT (Tyr191) and PLCγ (Tyr783) phosphorylation in antigen-stimulated mast cells .

Q. What in vitro and in vivo models are used to evaluate the efficacy of this compound derivatives in allergic responses?

Answer : Key Models :

  • RBL-2H3 Cells : Measure β-hexosaminidase release (degranulation marker; IC₅₀ ≈ 0.58 μM for AT9283) and cytokine secretion (IL-4, TNF-α) via ELISA .
  • Bone Marrow-Derived Mast Cells (BMMCs) : Assess Syk-dependent signaling using phospho-specific antibodies .
  • Passive Cutaneous Anaphylaxis (PCA) Mice : Intradermal IgE/antigen challenge with Evans blue leakage quantification (AT9283 reduces edema by >50% at 10 mg/kg) .

Q. Data Interpretation :

  • Dose-response curves for IC₅₀ calculation.
  • Histological analysis of mast cell infiltration in PCA models .

Q. How do researchers resolve contradictions in downstream signaling inhibition when Syk phosphorylation remains unaffected?

Answer : While Syk phosphorylation (activation marker) is unchanged, AT9283 suppresses downstream effectors (LAT, PLCγ1, MAPKs) by directly inhibiting Syk’s catalytic activity. This is validated via:

Kinase-Specific Inhibitors : Co-treatment with Syk inhibitors (e.g., R406) to confirm pathway specificity .

Knockdown Studies : siRNA-mediated Syk silencing in mast cells mimics AT9283’s effects .

Q. Contradiction Analysis :

  • Mechanistic vs. Phenotypic Assays : Distinguish between kinase activation (phosphorylation) and functional inhibition (enzyme activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.